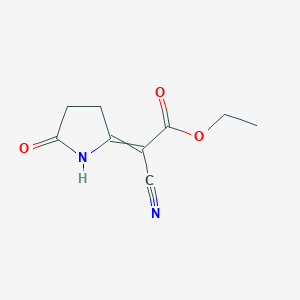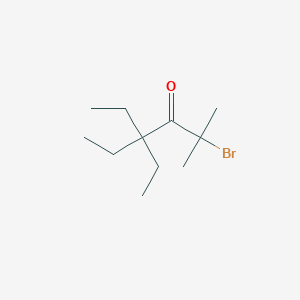
2-Bromo-4,4-diethyl-2-methylhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,4-diethyl-2-methylhexan-3-one is an organic compound with the molecular formula C11H21BrO. This compound is characterized by the presence of a bromine atom, two ethyl groups, and a methyl group attached to a hexanone backbone. It is a branched hydrocarbon with a ketone functional group, making it a versatile compound in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4-diethyl-2-methylhexan-3-one typically involves the bromination of 4,4-diethyl-2-methylhexan-3-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the progress can be monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4,4-diethyl-2-methylhexan-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted hexanones or hexanols.
Reduction: Formation of 2-bromo-4,4-diethyl-2-methylhexanol.
Oxidation: Formation of 2-bromo-4,4-diethyl-2-methylhexanoic acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4,4-diethyl-2-methylhexan-3-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,4-diethyl-2-methylhexan-3-one involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new carbon-bromine bonds. The ketone group can undergo reduction or oxidation, altering the compound’s reactivity and properties. These transformations enable the compound to act as a versatile building block in organic synthesis and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4,4-dimethylpentan-3-one
- 2-Bromo-4,4-diethylpentan-3-one
- 2-Bromo-4,4-dimethylhexan-3-one
Uniqueness
2-Bromo-4,4-diethyl-2-methylhexan-3-one is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. The presence of two ethyl groups and a methyl group on the hexanone backbone enhances its steric hindrance and influences its reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and properties are required.
Propiedades
Número CAS |
62692-63-1 |
|---|---|
Fórmula molecular |
C11H21BrO |
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
2-bromo-4,4-diethyl-2-methylhexan-3-one |
InChI |
InChI=1S/C11H21BrO/c1-6-11(7-2,8-3)9(13)10(4,5)12/h6-8H2,1-5H3 |
Clave InChI |
SJQHMTAEIPCEDC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC)C(=O)C(C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


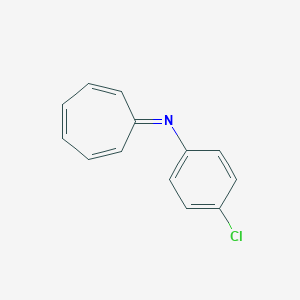
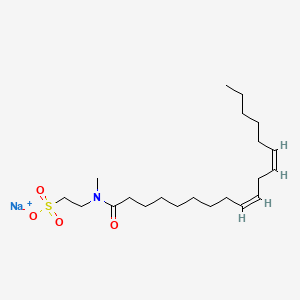

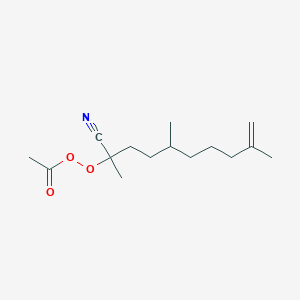


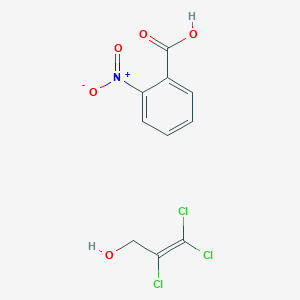
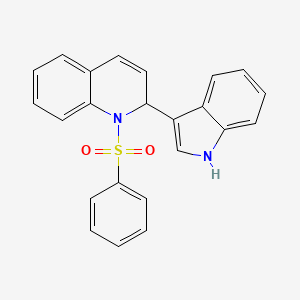


![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

